7-Fluoro-6-(trifluoromethoxy)chroman-4-amine
Description
7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is a chroman-4-amine derivative characterized by a fluorine atom at position 7 and a trifluoromethoxy (-OCF₃) group at position 6 of the chroman backbone. The compound’s structure combines electron-withdrawing substituents (fluoro and trifluoromethoxy), which are known to enhance metabolic stability and lipophilicity, making it a candidate for pharmacological applications .
Properties
Molecular Formula |
C10H9F4NO2 |
|---|---|
Molecular Weight |
251.18 g/mol |
IUPAC Name |
7-fluoro-6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9F4NO2/c11-6-4-8-5(7(15)1-2-16-8)3-9(6)17-10(12,13)14/h3-4,7H,1-2,15H2 |
InChI Key |
SYJHOAKWAOPFED-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)OC(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Fluoro-6-(trifluoromethoxy)chroman-4-amine involves several steps, typically starting with the preparation of the chroman ring system. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of Fluoro and Trifluoromethoxy Groups: The fluoro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions using reagents such as fluorine gas or trifluoromethoxy-containing compounds.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
7-Fluoro-6-(trifluoromethoxy)chroman-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is recognized for its potential in drug development . Its structural characteristics allow it to interact with various biological targets, which may lead to the modulation of enzyme activity and receptor interactions. The presence of fluorine atoms is known to enhance binding affinity, making it a promising candidate for pharmacological studies.
Enzyme Inhibition
Recent studies have highlighted the ability of chroman derivatives, including 7-Fluoro-6-(trifluoromethoxy)chroman-4-amine, to act as inhibitors of specific enzymes involved in disease processes. For example, certain chroman derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's . The compound's unique trifluoromethoxy group may further influence its inhibitory potency.
Antioxidant Properties
Another notable application of this compound is its potential antioxidant properties . Compounds in this class have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress within cells. This property is particularly valuable in developing treatments for conditions associated with oxidative damage, such as cancer and neurodegenerative disorders .
Anticancer Activity
The compound has been investigated for its anticancer properties . A series of chromone derivatives, including those similar to this compound, have exhibited strong cytotoxic effects against various cancer cell lines. Notably, studies have shown that these compounds can induce apoptosis in cancer cells, which is a critical mechanism for effective cancer therapy .
Case Studies
These findings underscore the importance of exploring fluorinated chroman derivatives as potential anticancer agents.
Neuroprotective Effects
In addition to its applications in oncology, this compound shows promise in neuroprotection. The ability to inhibit monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative diseases, positions this compound as a candidate for treating conditions like Parkinson's disease .
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
- Starting Material Preparation : Synthesis begins with the appropriate chroman precursor.
- Fluorination : A fluorinating agent is employed to introduce the fluorine atom at the desired position.
- Amination : The final amine group is introduced through nucleophilic substitution.
Optimization techniques such as continuous flow reactors can enhance yield and purity during synthesis.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-(trifluoromethoxy)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Structural Analogs in the Chroman-4-amine Family
The following table compares 7-Fluoro-6-(trifluoromethoxy)chroman-4-amine with key structural analogs:
Key Observations:
- Substituent Effects : The trifluoromethoxy group (-OCF₃) in the target compound offers greater electronegativity and lipophilicity compared to methoxy (-OCH₃) or methyl (-CH₃) groups .
- Chirality : Enantiomers like (R)-6-(Trifluoromethoxy)chroman-4-amine HCl demonstrate the importance of stereochemistry in pharmacological activity, though data on the target compound’s chirality are unavailable .
- Synthetic Accessibility : Analogous compounds (e.g., 7-(Trifluoromethyl)chroman-4-amine) are synthesized via multi-step routes involving amine functionalization and halogenation, suggesting similar pathways for the target compound .
Physicochemical Properties
While direct melting points or solubility data for this compound are absent, comparisons can be drawn from related chromanones and amines:
- 4-Chromanone Derivatives: Substituents like -OCF₃ and -F are associated with higher melting points (e.g., 145–164°C for halogenated derivatives) compared to methoxy analogs (87–125°C) .
- Lipophilicity : The trifluoromethoxy group increases logP values significantly, enhancing membrane permeability, as seen in analogs like (R)-6-(Trifluoromethoxy)chroman-4-amine HCl .
Biological Activity
7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is a synthetic compound belonging to the chroman family, which has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorinated groups enhances its lipophilicity and bioavailability, making it a candidate for various therapeutic applications, including anticancer and antimicrobial activities.
Chemical Structure and Properties
Molecular Formula : CHFN\O
Molecular Weight : Approximately 246.16 g/mol
The compound's structure includes a fluorine atom at the 7th position and a trifluoromethoxy group at the 6th position, contributing to its enhanced stability and biological activity. These modifications are believed to facilitate interactions with biological targets such as enzymes and receptors.
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown enhanced cytotoxic effects compared to traditional chemotherapeutics like 5-fluorouracil against hepatoma cells (Huh-7) and Jurkat cells .
In vitro studies have demonstrated that compounds with similar structures possess potent anti-cancer properties, suggesting that this compound could be effective in cancer treatment strategies .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential applications in treating infections .
Comparative Studies
Comparative studies with other chroman derivatives highlight the unique efficacy of this compound:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Anticancer (Huh-7) | 5.4 |
| 6-Fluoro-4-chromanone | Anticancer (Huh-7) | 18.1 |
| 6-(Trifluoromethyl)chroman-4-one | Anticancer (Huh-7) | 24.3 |
These results indicate that the trifluoromethoxy group significantly enhances biological activity compared to other derivatives lacking this modification.
Case Studies
- Cytotoxicity Against Hepatoma Cells : A study evaluated the cytotoxic effects of several chroman derivatives, including this compound, revealing a notable increase in cell death rates compared to controls .
- Antimicrobial Efficacy : In a series of tests against various bacterial strains, this compound demonstrated significant inhibitory effects, suggesting its potential as a new antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
